molecular formula C20H18ClN3OS B11372294 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11372294
M. Wt: 383.9 g/mol
InChI Key: IJWSKXXNRNATDW-UHFFFAOYSA-N
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Description

5-CHLORO-N-(4-METHYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound belonging to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(4-METHYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, chlorination can be achieved using reagents like phosphorus oxychloride (POCl3).

    Substitution Reactions:

    Sulfur Introduction: The sulfanyl group can be introduced using thiol reagents under appropriate conditions.

    Amidation: The carboxamide group is typically introduced through amidation reactions using amine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with biological targets such as kinases or G-protein coupled receptors.

Medicine

Medicinally, pyrimidine derivatives have shown promise as antiviral, anticancer, and anti-inflammatory agents. This compound could be explored for its therapeutic potential in treating diseases such as cancer or viral infections.

Industry

Industrially, this compound may find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(4-METHYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, pyrimidine derivatives exert their effects by binding to specific enzymes or receptors, modulating their activity. This could involve inhibition of enzyme activity or blocking receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylpyrimidine-4-carboxamide
  • N-(4-Methylphenyl)-2-methylpyrimidine-4-carboxamide
  • 2-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-CHLORO-N-(4-METHYLPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18ClN3OS

Molecular Weight

383.9 g/mol

IUPAC Name

5-chloro-N-(4-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3OS/c1-13-7-9-16(10-8-13)23-19(25)18-17(21)11-22-20(24-18)26-12-15-6-4-3-5-14(15)2/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

IJWSKXXNRNATDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3C

Origin of Product

United States

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